molecular formula C12H16N2O3 B5822062 2-methoxy-N-4-morpholinylbenzamide

2-methoxy-N-4-morpholinylbenzamide

Cat. No.: B5822062
M. Wt: 236.27 g/mol
InChI Key: ZJDJYOCUNUEAKY-UHFFFAOYSA-N
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Description

2-Methoxy-N-4-morpholinylbenzamide is a research-grade compound designed for investigative purposes in medicinal chemistry and drug discovery. This synthetic small molecule features a benzamide core strategically substituted with methoxy and morpholiny groups, a structural motif recognized in the development of pharmacologically active agents. Compounds incorporating these heterocyclic scaffolds are of significant interest in early-stage research for their potential to modulate key biological pathways . Based on its structural relationship to documented molecules, this benzamide may serve as a valuable chemical tool for exploring a variety of biological targets. Researchers may investigate its potential role in studying kinase inhibition, given that similar morpholine-containing compounds are known to interact with enzyme active sites, such as those in the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival . Furthermore, the structural framework is analogous to that found in molecules evaluated for their effects on cellular proliferation, suggesting its utility in oncological research for profiling antitumor activities in vitro . The morpholiny group is a prevalent pharmacophore that often contributes to the pharmacokinetic properties and target binding affinity of a molecule. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-11-5-3-2-4-10(11)12(15)13-14-6-8-17-9-7-14/h2-5H,6-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDJYOCUNUEAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Methoxy-N-4-morpholinylbenzamide -OCH₃ (C-2), morpholinyl (N-linked) C₁₈H₁₉N₂O₃* ~326.35 Potential bioactivity, polar morpholine moiety -
5-Chloro-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide -Cl (C-5), -OCH₃ (C-2), morpholinyl (phenyl-linked) C₁₈H₁₉ClN₂O₃ 346.81 Enhanced lipophilicity due to Cl substituent
3-Chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide -Cl (C-3), morpholinyl-ethyl linker, -CH₃ (phenyl) C₂₁H₂₄ClN₂O₂ 358.90 Increased steric bulk, potential CNS activity
4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide -Cl (C-4), morpholinyl-ethyl linker C₁₃H₁₇ClN₂O₂ 280.74 Improved solubility, pharmacological tools
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide -Cl (phenyl), -OCH₃ (C-2), -CH₃ (C-4) C₁₅H₁₃ClNO₂ 275.72 Fluorescent properties (λex 340 nm)

*Calculated based on standard atomic weights.

Key Observations :

  • Chlorine Substituents : The introduction of Cl (e.g., at C-5 in ) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Morpholine Positioning : Direct N-linked morpholinyl (target compound) versus phenyl-linked (e.g., ) alters electronic effects and hydrogen-bonding capacity.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: The target compound’s amide C=O stretch is expected near 1660–1680 cm⁻¹, consistent with benzamides in . Morpholine’s C-O-C vibrations appear at ~1100 cm⁻¹.
  • NMR :
    • Methoxy protons resonate at δ 3.8–4.0 ppm (¹H-NMR), while morpholine protons appear as multiplets near δ 3.6–3.7 ppm .
  • Fluorescence : N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence at pH 5 (λem 380 nm) , suggesting that the target compound’s fluorescence could be modulated by substituent choice.

Q & A

Q. What are the optimal synthetic conditions for 2-methoxy-N-4-morpholinylbenzamide using carbodiimide-based coupling reagents?

  • Methodological Answer : The compound can be synthesized via amide coupling between 2-methoxybenzoic acid and 4-morpholinylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. Key parameters include:
  • Reaction temperature: Maintain below 0°C during coupling to minimize side reactions (e.g., racemization) .
  • Solvent: Use anhydrous dichloromethane or dimethylformamide (DMF) to enhance reagent solubility.
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) yields >85% purity. Confirm purity via TLC and NMR .

Q. Which spectroscopic techniques are most effective for characterizing 2-methoxy-N-4-morpholinylbenzamide?

  • Methodological Answer :
  • IR Spectroscopy : Identify the amide C=O stretch (~1650–1680 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
  • ¹H/¹³C-NMR : Confirm methoxy (-OCH₃) at δ ~3.8 ppm (singlet) and morpholine protons (δ ~3.6–3.7 ppm, multiplet). The amide NH signal may appear as a broad peak at δ ~8–9 ppm .
  • Elemental Analysis : Validate molecular formula (C₁₄H₁₈N₂O₃) with <0.5% deviation .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Byproducts : Incomplete coupling (free acid/amine residues) or HOBt adducts.
  • Mitigation : Use a 10–20% molar excess of coupling reagents (DCC/HOBt). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Quench unreacted DCC with acetic acid before purification .

Advanced Research Questions

Q. How does the morpholine moiety influence solubility and bioactivity?

  • Methodological Answer :
  • Solubility : The morpholine ring enhances aqueous solubility via hydrogen bonding (logP reduction by ~1.2 units compared to non-polar analogs) .
  • Bioactivity : Morpholine facilitates interactions with enzymes (e.g., kinases) through sulfonamide or hydrogen-bond acceptor sites. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like PI3K or mTOR .

Q. What strategies resolve contradictions in fluorescence data under varying experimental conditions?

  • Methodological Answer :
  • Standardization : Maintain pH 5.0 (acetate buffer) and 25°C to stabilize fluorescence intensity (λex 340 nm, λem 380 nm) .
  • Solvent Effects : Use methanol or DMSO (1–5% v/v) to prevent aggregation. Avoid high chloride concentrations, which may quench fluorescence .
  • Data Normalization : Express intensity relative to a reference standard (e.g., quinine sulfate) to account for instrumental variability .

Q. How can binding constants be determined, and what challenges arise in interpretation?

  • Methodological Answer :
  • Spectrofluorometric Titration : Titrate the compound with a target protein (e.g., BSA) and calculate binding constants via Stern-Volmer plots. Example:
       F₀/F = 1 + K_SV[Q]  

Where F₀/F is the fluorescence ratio, K_SV is the Stern-Volmer constant, and [Q] is quencher concentration .

  • Challenges : Non-linear Stern-Volmer plots may indicate static/dynamic quenching coexistence. Use time-resolved fluorescence to distinguish mechanisms .

Q. How to design comparative studies with structurally similar benzamide derivatives?

  • Methodological Answer :
  • Structural Variations : Replace morpholine with piperidine or thiomorpholine to assess ring flexibility. Modify methoxy to ethoxy or hydroxyl groups .
  • Assays : Test enzyme inhibition (e.g., IC₅₀ against COX-2) or cellular assays (e.g., antiproliferative activity in MCF-7 cells). Correlate activity with logP and polar surface area .

Q. What methodologies assess the compound’s stability under different storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store at 4°C, 25°C, and 40°C (75% humidity) for 4 weeks. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Key Metrics : Monitor parent compound depletion and impurity peaks. Stability is optimal at 4°C in amber vials (degradation <5% over 30 days) .

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